1,3-Dinitropropane

Description

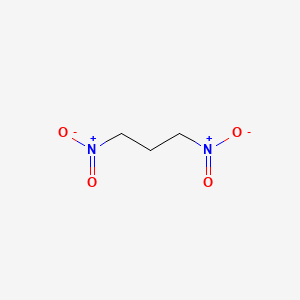

1,3-Dinitropropane (CAS No. 6125-21-9) is a nitroalkane with the molecular formula C₃H₆N₂O₄ and a molar mass of 150.09 g/mol. It is classified as a flammable liquid (Category 3) under the GHS system, with a warning signal word, UN No. 1993, and packaging category III . This compound is primarily utilized in organic synthesis, particularly in the preparation of functionalized heterocycles such as uracil derivatives via electron transfer coupling reactions .

Properties

CAS No. |

6125-21-9 |

|---|---|

Molecular Formula |

C3H6N2O4 |

Molecular Weight |

134.09 g/mol |

IUPAC Name |

1,3-dinitropropane |

InChI |

InChI=1S/C3H6N2O4/c6-4(7)2-1-3-5(8)9/h1-3H2 |

InChI Key |

ITUGOFFBEXBDGZ-UHFFFAOYSA-N |

SMILES |

C(C[N+](=O)[O-])C[N+](=O)[O-] |

Canonical SMILES |

C(C[N+](=O)[O-])C[N+](=O)[O-] |

Other CAS No. |

6125-21-9 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Thermodynamic Properties

The table below compares 1,3-dinitropropane with structurally related nitroalkanes:

Key Observations :

- Thermodynamic Stability : 2,2-Dinitropropane exhibits a larger discrepancy between experimental and modeled enthalpy of formation (-50.72 kJ/mol vs. -185.72 kJ/mol), suggesting greater molecular strain or instability compared to 1,3- and 1,1-isomers .

- Hazard Profile : 2,2-Dinitropropane is more hazardous (flammable solid, Category 1) than this compound (flammable liquid, Category 3) due to its solid-state reactivity .

This compound

- Electron Transfer Coupling : Reacts with uracil nitronate anions under photostimulation to form functionalized 5-nitrouracil derivatives, crucial in medicinal chemistry .

- DES-Catalyzed Reactions : Deep eutectic solvents (DES) promote the synthesis of this compound derivatives via hydrogen bonding catalysis, achieving high yields (e.g., 96% with ChClU catalyst) .

2,2-Dinitropropane

- Energetic Plasticizers : Derivatives like 2,2-dinitropropane-1,3-diol are precursors for tetranitrohexahydropyrimidine (DNNC), used in propellants and explosives for enhanced thermal stability .

- Reductive Alkylation : Reacts with nitrouracil salts to form alkylated uracil derivatives under nitrogen and photoirradiation .

1-Chloro-3-nitropropane

- Intermediate in Organic Synthesis : Serves as a chlorinated nitroalkane precursor for pharmaceuticals and agrochemicals, though less reactive than nitro analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.